4-Nitrophenyl a-D-maltotetraoside

Overview

Description

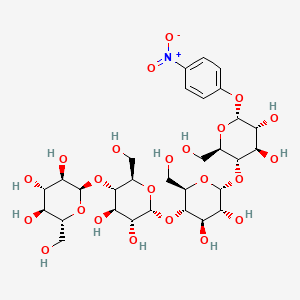

4-Nitrophenyl α-D-maltotetraoside is a synthetic chromogenic substrate widely used in enzymatic assays, particularly for studying α-amylase activity. This compound consists of a maltotetraose backbone (four glucose units linked by α-1,4 glycosidic bonds) conjugated to a 4-nitrophenyl group. Upon enzymatic hydrolysis of the glycosidic bond, the 4-nitrophenyl moiety is released, producing a yellow-colored product detectable at 405 nm. This property makes it invaluable for quantifying enzyme kinetics, inhibitor screening, and investigating carbohydrate metabolism pathways .

These substrates share a common mechanism of action but differ in chain length and sensitivity to enzymatic cleavage, which influences their application scope .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl a-D-maltotetraoside typically involves the glycosylation of maltotetraose with 4-nitrophenyl glycoside. The reaction is catalyzed by glycosyltransferases under controlled conditions to ensure the selective formation of the desired glycosidic bond. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide (DMSO), and a temperature range of 25-30°C to optimize the yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high purity and yield. The product is then purified using chromatographic techniques to remove any impurities and ensure consistency in quality.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl a-D-maltotetraoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by enzymes such as α-amylase, resulting in the cleavage of the glycosidic bond and release of 4-nitrophenol.

Oxidation and Reduction: Though less common, these reactions can modify the nitro group, affecting the compound’s reactivity and stability.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis typically uses buffer solutions at pH 7.0-8.0 and temperatures around 37°C.

Oxidation: Reagents like hydrogen peroxide can be used under mild conditions to oxidize the nitro group.

Major Products:

Hydrolysis: Produces 4-nitrophenol and maltotetraose.

Oxidation: Can yield various oxidized derivatives of this compound.

Scientific Research Applications

4-Nitrophenyl a-D-maltotetraoside is widely used in scientific research due to its versatility:

Chemistry: Utilized in enzymatic assays to study the activity of glycosidases and other carbohydrate-modifying enzymes.

Biology: Helps in understanding carbohydrate metabolism and enzyme kinetics.

Medicine: Used in diagnostic assays to detect enzyme deficiencies and other metabolic disorders.

Mechanism of Action

The primary mechanism of action for 4-Nitrophenyl a-D-maltotetraoside involves its role as a substrate for enzymes. When hydrolyzed by specific enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance at 400 nm. This property makes it an excellent tool for monitoring enzyme activity and studying enzyme kinetics.

Comparison with Similar Compounds

Structural and Functional Differences

Chain Length Variations

- However, shorter oligosaccharides are less sensitive to enzymes requiring extended binding sites.

- 4-Nitrophenyl α-D-Maltopentaoside (5 Glc units) : Balances sensitivity and specificity, often used as a standard substrate for pancreatic α-amylase assays .

- 4-Nitrophenyl α-D-Maltoheptaoside (7 Glc units) : Longer chains mimic natural starch substrates more closely, making them ideal for detecting total α-amylase activity in complex biological samples .

Modified Derivatives

- 4-Nitrophenyl 4,6-Ethylidene-α-D-Maltoheptaoside: The ethylidene group stabilizes the molecule by forming a cyclic structure between the 4-OH and 6-OH groups of the terminal glucose. This modification increases resistance to non-specific hydrolysis, improving assay precision in high-interference environments (e.g., serum samples) .

Enzymatic Activity and Assay Performance

Data from a 1983 comparative study highlights key differences in amylase activity detection using various substrates (Table 1) :

Table 1: Serum Amylase Activity (U/l) Using Different Substrates

| Substrate | Serum Activity (U/l) | Pyruvate Interference* | Lactate Interference* |

|---|---|---|---|

| Maltotetraoside (B) | 86.3 | 0.9–1.0 | 0.99 |

| Maltoheptaoside (A1) | 288 | 1.01 | 1.02 |

| Maltopentaoside/Hexaoside (A2) | 146 | 1.01 | 0.99 |

*Interference ratio = (Activity with interferent)/(Basal activity). Ratios close to 1.0 indicate minimal interference.

Key findings:

Biological Activity

4-Nitrophenyl α-D-maltotetraoside (CAS No. 66068-37-9) is a synthetic substrate commonly used in biochemical assays, particularly for assessing the activity of α-amylases. This compound serves as a chromogenic substrate, allowing for the quantification of enzyme activity through the release of 4-nitrophenol upon hydrolysis. Its biological activity is significant in various fields, including enzymology, clinical diagnostics, and carbohydrate chemistry.

- Molecular Formula : C₁₁H₁₃N₁O₇

- Molecular Weight : 271.23 g/mol

- Melting Point : 157-159 °C

- Solubility : Soluble in methanol (50 mg/mL)

4-Nitrophenyl α-D-maltotetraoside acts as a substrate for α-amylase enzymes, which catalyze the hydrolysis of glycosidic bonds in starch and related polysaccharides. The enzymatic reaction results in the production of maltose and free 4-nitrophenol, which can be measured spectrophotometrically at a wavelength of 405 nm. This property makes it a valuable tool for studying enzyme kinetics and inhibition.

Case Study: Human Pancreatic and Salivary α-Amylase

A systematic study was conducted using human pancreatic and salivary α-amylase to evaluate the kinetic parameters associated with 4-nitrophenyl α-D-maltotetraoside. The optimal conditions for enzyme activity were determined as follows:

| Parameter | Optimal Value |

|---|---|

| Buffer pH | 7.2 |

| Enzyme Concentration | 1000 U/L |

| Temperature | 37 °C |

| Substrate Concentration | 4 mmol/L |

The results indicated that this substrate provides a reliable means to measure α-amylase activity with high sensitivity compared to other substrates like 4-nitrophenyl α-D-maltoheptaoside .

Comparative Studies

Research comparing various nitrophenyl glycosides has shown that 4-nitrophenyl α-D-maltotetraoside exhibits superior sensitivity and specificity for α-amylase detection compared to other substrates. For instance, a study demonstrated that it was three times more sensitive than traditional methods using other nitrophenyl derivatives .

Applications in Clinical Diagnostics

Due to its effectiveness in measuring enzyme activity, 4-nitrophenyl α-D-maltotetraoside is widely utilized in clinical laboratories for diagnosing pancreatic disorders. The release of 4-nitrophenol correlates with enzyme levels in serum, providing insights into conditions such as pancreatitis or pancreatic cancer.

Research Findings

Recent studies have focused on the structural and functional aspects of α-amylases interacting with this substrate. Key findings include:

Q & A

Basic Research Questions

Q. What is the mechanistic role of 4-nitrophenyl α-D-maltotetraoside in enzyme activity assays?

- Answer : 4-Nitrophenyl α-D-maltotetraoside acts as a chromogenic substrate for α-amylase and related enzymes. Upon enzymatic hydrolysis, the α-1,4-glycosidic bond is cleaved, releasing 4-nitrophenol, which exhibits a strong absorbance peak at 405 nm. This allows real-time quantification of enzyme activity via spectrophotometry. The reaction is typically coupled with auxiliary enzymes (e.g., α-glucosidase) to ensure complete hydrolysis of intermediate oligosaccharides, enhancing assay sensitivity .

Q. How should researchers standardize kinetic assays using 4-nitrophenyl α-D-maltotetraoside?

- Answer :

Substrate Saturation : Perform Michaelis-Menten experiments with varying substrate concentrations (e.g., 0.1–5 mM) to determine and .

pH and Temperature : Optimize using buffers (e.g., phosphate, Tris) across pH 6.0–7.5 and temperatures 25–37°C, depending on enzyme source.

Controls : Include blanks without enzyme to account for non-enzymatic hydrolysis.

Detection : Monitor absorbance at 405 nm every 30 seconds for 10–15 minutes to capture initial linear rates .

Advanced Research Questions

Q. How can interference from metabolites (e.g., pyruvate, lactate) be mitigated in assays with 4-nitrophenyl α-D-maltotetraoside?

- Answer :

- Dilution : High metabolite concentrations (>2 mM) may alter enzyme kinetics; dilute samples or use lower reaction volumes.

- Additive Testing : Pre-incubate substrate with interfering agents (e.g., 2 mM pyruvate or 10 mM lactate) to assess their impact on hydrolysis rates. Adjust buffer composition to stabilize enzyme activity .

- Alternative Substrates : Validate results with non-chromogenic substrates (e.g., maltotetraose) to confirm specificity .

Q. What experimental strategies resolve contradictory kinetic data (e.g., non-linear rates or anomalous )?

- Answer :

Substrate Purity : Verify substrate integrity via HPLC or mass spectrometry; impurities can skew kinetics.

Enzyme Source : Compare results across purified enzymes vs. crude extracts to rule out co-eluting inhibitors/activators.

Temperature Control : Ensure strict thermostatic regulation (±0.1°C) to prevent thermal denaturation.

Statistical Validation : Use triplicate measurements and nonlinear regression analysis (e.g., GraphPad Prism) to identify outliers .

Q. How does structural modification (e.g., ethylidene groups) enhance substrate specificity for α-amylase?

- Answer : The 4,6-ethylidene modification in derivatives like 4-nitrophenyl 4,6-ethylidene-α-D-maltoheptaoside restricts hydrolysis to endo-acting enzymes (e.g., pancreatic α-amylase), preventing exo-enzyme interference. This modification stabilizes the substrate’s chair conformation, aligning it with the enzyme’s active site topology. Researchers can exploit this to study isoform-specific activity in complex biological samples .

Q. Technical Considerations

Q. What storage conditions maximize the stability of 4-nitrophenyl α-D-maltotetraoside?

- Answer :

- Temperature : Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstituted solutions (in DMSO or buffer) should be aliquoted and stored at –80°C for ≤6 months.

- Avoid Freeze-Thaw Cycles : Repeated cycles degrade the glycosidic bond; single-use aliquots are recommended .

Q. How can researchers validate substrate performance in diagnostic applications (e.g., pancreatitis)?

- Answer :

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSLEEASXYBLOE-RVXWVMNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984567 | |

| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66068-37-9 | |

| Record name | 4-Nitrophenyl-alpha-maltotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.